2-(1H-indol-3-yl)pentanoic acid
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)pentanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-5-10(13(15)16)11-8-14-12-7-4-3-6-9(11)12/h3-4,6-8,10,14H,2,5H2,1H3,(H,15,16) |
InChI Key |
QRCBLBWFQJDFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that 2-(1H-indol-3-yl)pentanoic acid exhibits promising anticancer properties. Studies have shown its ability to inhibit tumor growth in various cancer cell lines, including those resistant to conventional therapies. The compound induces apoptosis and reduces proliferation rates in human cancer cells, suggesting its potential as a therapeutic agent against malignancies such as breast and prostate cancer.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases like Alzheimer's disease. It has demonstrated antioxidant properties that protect neuronal cells from oxidative stress, potentially mitigating the progression of neurodegeneration .
3. Antimicrobial Properties
this compound shows significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its low minimum inhibitory concentration (MIC) values highlight its effectiveness as an antimicrobial agent .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Classical Synthesis : Techniques such as Fischer indole synthesis and Bartoli indole synthesis are commonly employed.
- Modern Approaches : Recent advancements include the use of catalytic processes and optimized reaction conditions to enhance yield and purity during large-scale production .
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Molecular Features
*Calculated based on formula C₁₃H₁₅NO₂.
Key Observations :
- Functional Groups : Carboxylic acids (e.g., 2-(1H-indol-3-yl)acetic acid) are more polar than amides (e.g., Cl-NQTrp), affecting bioavailability and metabolic stability .
- Substituents : Electron-withdrawing groups (e.g., Cl in Cl-NQTrp) enhance electrophilicity, influencing redox activity and protein binding .
Key Insights :
- Anti-inflammatory vs. Neuroprotective Roles : While 2-(1H-indol-3-yl)acetic acid targets AhR-dependent inflammation , the hybrid amide in combines antioxidant and anti-amyloid properties for neuroprotection .
Preparation Methods
Alkylation of Indole-3-Acetic Acid Derivatives
The alkylation of indole-3-acetic acid derivatives represents a direct route to 2-(1H-indol-3-yl)pentanoic acid. A 2022 study demonstrated the use of lithium diisopropylamide (LDA) as a strong base to facilitate nucleophilic substitution with alkyl bromides . For example, indole-3-acetic acid is first protected using methyl chloroformate to prevent unwanted side reactions. Subsequent treatment with LDA generates a stabilized enolate, which reacts with 1-bromopropane to introduce the pentanoic acid side chain. Deprotection under basic conditions (30% NaOH) yields the target compound. This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions .
A key challenge lies in controlling regioselectivity, as competing alkylation at the indole nitrogen may occur. Researchers have mitigated this by employing bulky bases like LDA, which favor C-alkylation over N-alkylation . The reaction is typically conducted in tetrahydrofuran (THF) at −78°C to stabilize intermediates.
Hydrolysis of Nitrile Intermediates
A historical approach involves the hydrolysis of 2-(1H-indol-3-yl)pentanenitrile, as described in the 1939 patent US2222344 . The synthesis begins with the condensation of 2,5-dimethylindole and formaldehyde in the presence of potassium cyanide, forming a nitrile intermediate. Hydrolysis under acidic or basic conditions converts the nitrile to the carboxylic acid. Modern adaptations use ethanol-water mixtures at 150°C under pressure to accelerate hydrolysis, though yields remain suboptimal (35–50%) .
Table 1: Hydrolysis Conditions and Yields
| Nitrile Precursor | Hydrolysis Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-(2,5-dimethylindol-3-yl)pentanenitrile | 2 M HCl | 100 | 42 |
| 2-(1H-indol-3-yl)pentanenitrile | 6 M NaOH | 150 | 48 |
This method is limited by the toxicity of cyanide reagents and the need for high-pressure equipment. However, it remains valuable for large-scale synthesis due to the commercial availability of nitrile precursors .
Enantioselective Synthesis
The (2S)-enantiomer of this compound (DrugBank DB06981) requires chiral synthesis strategies . Asymmetric hydrogenation of α,β-unsaturated esters using ruthenium-BINAP catalysts has been explored, achieving enantiomeric excess (ee) >90%. For instance, hydrogenation of (E)-2-(1H-indol-3-yl)pent-2-enoic acid methyl ester under 50 bar H₂ pressure with [RuCl₂((S)-BINAP)]₂NEt₃ produces the (S)-enantiomer selectively .
Alternative methods employ enzymatic resolution using lipases to separate racemic mixtures. Porcine pancreatic lipase (PPL) in phosphate buffer (pH 7.0) selectively hydrolyzes the (R)-methyl ester, leaving the (S)-enantiomer intact with 85% ee . While effective, these approaches are cost-prohibitive for industrial applications.
Condensation and Cyclocondensation Reactions
Recent advances in heterocyclic chemistry have utilized condensation reactions between indole-3-carboxaldehydes and anthranilamides. A 2023 study reported the formation of quinazolinone intermediates, which undergo deformylation to yield this compound derivatives . The reaction employs Na₂S₂O₅ in dimethylacetamide (DMAC) at 150°C, achieving yields up to 86%. Key steps include:
-
Condensation of indole-3-carboxaldehyde with anthranilamide to form dihydroquinazolinone.
-
Oxidative deformylation under acidic conditions.
-
Hydrolysis of the quinazolinone intermediate to release the carboxylic acid .
Table 2: Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TSA | CH₃CN | 80 | 4 | 33 |
| Al₂O₃ | Toluene | 110 | 6 | 28 |
| Na₂S₂O₅ | DMAC | 150 | 3 | 86 |
This method’s efficiency depends on the stability of intermediates, as premature oxidation leads to byproducts like unsubstituted indole .
Biocatalytic Approaches
Emerging biocatalytic methods utilize engineered Escherichia coli strains expressing indole-3-pyruvate decarboxylase. A 2024 study demonstrated the conversion of indole-3-pyruvate to this compound via a four-enzyme cascade, achieving 70% yield in 24 hours . The pathway involves:
-
Decarboxylation of indole-3-pyruvate to indole-3-acetaldehyde.
-
Chain elongation using acetyl-CoA and malonyl-CoA.
While promising, this method requires optimization for oxygen sensitivity and cofactor regeneration.
Q & A
Basic: What are the common synthetic routes for 2-(1H-indol-3-yl)pentanoic acid in laboratory settings?
Methodological Answer:
A widely used approach involves coupling indole derivatives with pentanoic acid precursors via carbodiimide-mediated amidation or esterification. For example:
- Step 1 : Activation of the carboxylic acid group using reagents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Reaction with 3-indolyl nucleophiles under inert conditions. demonstrates similar protocols for synthesizing indole-containing benzimidazoles, achieving yields up to 80% with optimized reaction times (12–24 hrs) and temperatures (60–80°C) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Table 1 : Representative Synthetic Routes
| Precursor | Coupling Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Indole-3-acetic acid | EDCI/DMAP | DMF | 75% | |
| Pentanoic acid chloride | NEt₃ | CHCl₃ | 68% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- FT-IR : Identifies functional groups (e.g., carboxylic acid O–H stretch ~2500–3300 cm⁻¹, indole N–H ~3400 cm⁻¹) .
- NMR :
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions).
Table 2 : Typical Spectral Data
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| FT-IR | 3300 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O) | |
| ¹H NMR | δ 7.2 ppm (indole H), δ 2.4 ppm (–CH₂–COOH) |
Advanced: How can researchers optimize coupling reactions involving this compound to improve yields?
Methodological Answer:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance coupling efficiency with EDCI .
- Solvent Optimization : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis).
- Temperature Control : Reactions at 60°C for 18–24 hrs balance yield and side-product formation .
- Workup Strategies : Acid-base extraction (e.g., 1M HCl wash to remove unreacted amine) followed by silica gel chromatography improves purity (>95%) .
Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) to avoid over-reaction.
Advanced: What computational methods are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate vibrational frequencies, aligning with experimental FT-IR/Raman data .
- NBO Analysis : Evaluates hyperconjugation effects (e.g., indole ring’s electron donation to the carboxylic acid group) .
- Molecular Docking : For biological studies, AutoDock Vina can predict binding affinities to enzymes like AKR1B10, a cancer-associated aldose reductase homolog .
Table 3 : Key Computational Parameters
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | |
| Dipole Moment | 3.8 Debye |
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., fenofibric acid for AKR1B10 inhibition comparisons) .
- Dose-Response Curves : Establish IC₅₀ values under uniform conditions (pH 7.4, 37°C) to compare potency .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to explain variability in in vivo vs. in vitro results .
Example : Conflicting antimicrobial data may arise from differences in bacterial strain susceptibility. Validate using CLSI (Clinical Laboratory Standards Institute) guidelines .
Basic: What biochemical pathways or enzyme systems interact with this compound?
Methodological Answer:
- AKR1B10 Inhibition : Structural analogs like gemfibrozil (a pentanoic acid derivative) inhibit this enzyme, suggesting potential anticancer applications .
- Tryptophan Metabolism : The indole moiety may interact with aryl hydrocarbon receptors (AhR) or serotonin biosynthesis pathways .
- In Vitro Testing : Use recombinant AKR1B10 and NADPH depletion assays to quantify inhibition (λ = 340 nm, monitoring NADPH absorbance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
